molecular formula C10H13BFNO5S B1408879 (3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid CAS No. 1447713-89-4

(3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid

Cat. No. B1408879
CAS RN: 1447713-89-4
M. Wt: 289.09 g/mol
InChI Key: KMIWFPHRSFCXTC-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group. They are commonly used in organic synthesis due to their stability and ease of handling .


Synthesis Analysis

The synthesis of boronic acids often involves the use of organometallic compounds. For example, phenylboronic acid can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .


Molecular Structure Analysis

Boronic acids are planar compounds with idealized C2V molecular symmetry. The boron atom is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Boronic acids can be used as reactants in various coupling reactions, such as Suzuki-Miyaura coupling . They can also react with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Physical And Chemical Properties Analysis

Phenylboronic acid, a type of boronic acid, is a white to yellow powder that is soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride .

Scientific Research Applications

Synthetic Chemistry and Material Science

Sensor Technologies

Boronic acid derivatives are instrumental in developing sensor technologies for detecting biological and chemical substances. For example, the study on phenyl boronic acids grafted onto polyethylene glycol-wrapped carbon nanotubes illustrates their application in saccharide recognition, revealing a structure-function relationship that affects photoluminescence quantum yield and thus sensing efficiency (Mu et al., 2012). Another research demonstrated the use of a pH-responsive fluorescence probe based on morpholinomethyl phenyl boronic acid for detecting trace-level organophosphorus pesticides in fruit juices, highlighting its potential in food safety and environmental monitoring (Zhao et al., 2021).

Biological Activities

Boronic acid compounds also exhibit various biological activities, including antibacterial, antioxidant, and anticancer properties. A study on the synthesis and biological activity assessment of a novel boron-based compound derived from quercetin and phenyl boronic acid demonstrated significant antioxidant and cytotoxic effects against cancer cell lines, suggesting its utility in pharmaceutical and cosmetic industries (Temel et al., 2022).

Mechanism of Action

Target of Action

The primary target of (3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step .

Biochemical Pathways

The SM coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . These properties, along with the mild and functional group tolerant reaction conditions of the SM coupling, may impact the bioavailability of the compound .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the efficacy of the compound . Additionally, the stability of the compound may be influenced by environmental conditions .

Safety and Hazards

Boronic acids can be harmful if swallowed and may cause skin and eye irritation. They may also cause respiratory irritation. It’s recommended to handle them with appropriate protective equipment and in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

(3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid moiety of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of particular interest in the development of protease inhibitors for therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases and phosphatases, enzymes that regulate phosphorylation events critical for cell signaling. Additionally, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety of the compound can form reversible covalent bonds with diols and hydroxyl groups present in biomolecules, such as carbohydrates and nucleotides. This binding interaction can lead to enzyme inhibition or activation, depending on the target molecule. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Studies have shown that this compound can undergo hydrolysis and degradation under certain conditions, leading to a decrease in its inhibitory activity over time. Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to exhibit minimal toxicity and can effectively inhibit target enzymes. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with non-target biomolecules .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments. The distribution of this compound is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological activity .

properties

IUPAC Name

(3-fluoro-4-morpholin-4-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO5S/c12-9-7-8(11(14)15)1-2-10(9)19(16,17)13-3-5-18-6-4-13/h1-2,7,14-15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIWFPHRSFCXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)N2CCOCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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